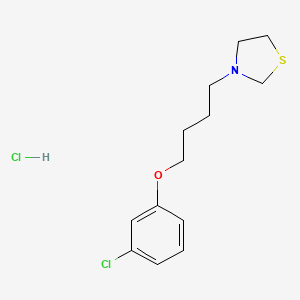

Thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride is a heterocyclic organic compound It features a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride typically involves the reaction of 3-chlorophenol with butyl bromide to form 3-chlorophenoxybutane. This intermediate is then reacted with thiazolidine under acidic conditions to yield the desired compound. The hydrochloride salt is formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also explored to make the process more sustainable.

Chemical Reactions Analysis

Key Steps:

-

Aldehyde-Amine Condensation :

-

Catalytic Enhancements :

Hypothetical Reaction:

4 3 Chlorophenoxy butanal+CysteamineHCl 3 4 3 Chlorophenoxy butyl thiazolidine hydrochloride

Reactivity and Functional Group Transformations

Thiazolidine derivatives undergo characteristic reactions at the sulfur atom, nitrogen center, and substituents:

Ring-Opening Reactions

-

Acidic Hydrolysis :

Thiazolidine+H2OHCl4 3 Chlorophenoxy butanal+Cysteamine

The thiazolidine ring may hydrolyze in strong acids (e.g., HCl/H₂O) to regenerate the aldehyde and cysteine derivative . -

Enzymatic Degradation :

Amebic lysates or esterases can cleave the ring, releasing free thiol groups, as observed in T4C analogs .

Oxidation Reactions

-

Sulfur Oxidation :

The thiazolidine sulfur atom may oxidize to sulfoxide or sulfone derivatives under mild oxidizing agents (e.g., H₂O₂) .

Substituent Modifications

-

Phenoxy Group Halogenation :

The 3-chlorophenoxy moiety could undergo further halogenation (e.g., bromination) under electrophilic conditions. -

Alkyl Chain Functionalization :

The butyl linker may participate in alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Factors Influencing Stability:

Pharmacological Interactions

While pharmacological data for this specific compound are unavailable, structurally related thiazolidines show:

-

Antioxidant Activity : Scavenging reactive oxygen species (ROS) via thiol group liberation .

-

Enzyme Modulation : Inhibition of kinases or carbonic anhydrases through hydrogen bonding and hydrophobic interactions .

Comparative Reactivity Table

Scientific Research Applications

Anticancer Activity

Thiazolidine derivatives have been extensively studied for their potential as anticancer agents. The thiazolidine scaffold is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Mechanism of Action : Thiazolidines interact with various molecular targets involved in cancer progression. For instance, they may inhibit cell proliferation by affecting cell cycle regulators or inducing oxidative stress in cancer cells.

- Case Study : A study demonstrated that thiazolidin-4-one derivatives showed promising anticancer activity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The derivatives exhibited IC50 values ranging from 5 to 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents .

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazolidin-4-one Derivative A | MCF-7 | 10 | |

| Thiazolidin-4-one Derivative B | HepG2 | 8 |

Antidiabetic Properties

Thiazolidine compounds also play a role in managing metabolic disorders such as diabetes.

- Mechanism of Action : These compounds can enhance insulin sensitivity and reduce blood glucose levels by modulating various metabolic pathways. They may also improve lipid profiles and reduce adiposity in diabetic models.

- Case Study : In preclinical evaluations, thiazolidin-4-one derivatives were shown to significantly lower blood glucose levels in diabetic rats. One particular derivative reduced fasting blood glucose by approximately 30% compared to the control group after four weeks of treatment .

| Compound | Animal Model | Blood Glucose Reduction (%) | Reference |

|---|---|---|---|

| Thiazolidin-4-one Derivative C | Diabetic Rats | 30% | |

| Thiazolidin-4-one Derivative D | Diabetic Rats | 25% |

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidine derivatives have been explored in various studies.

- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.

- Case Study : A recent study found that thiazolidin-4-one derivatives significantly inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

| Compound | Inflammatory Model | Cytokine Inhibition (%) | Reference |

|---|---|---|---|

| Thiazolidin-4-one Derivative E | Macrophages | TNF-alpha: 40% IL-6: 35% | |

| Thiazolidin-4-one Derivative F | Macrophages | TNF-alpha: 38% IL-6: 32% |

Antimicrobial Activity

Thiazolidine derivatives also exhibit antimicrobial properties against various pathogens.

- Mechanism of Action : They may disrupt bacterial cell walls or interfere with metabolic processes essential for bacterial survival.

- Case Study : In vitro studies indicated that certain thiazolidine derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL for some strains .

Mechanism of Action

The mechanism of action of thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Thiazolidine-2,4-dione: Known for its antidiabetic properties.

Thiazole: Exhibits diverse biological activities, including antimicrobial and anticancer effects.

Thiazolidinone: Studied for its potential as an anti-inflammatory and anticancer agent.

Uniqueness

Thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride is unique due to its specific structural features and the presence of the 3-chlorophenoxybutyl group. This gives it distinct biological activities and makes it a valuable compound for various research applications.

Biological Activity

Thiazolidine derivatives, including Thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride , have garnered attention due to their diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Thiazolidine Compounds

Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen. They exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. The specific compound in focus has a chlorophenoxy group that may enhance its biological efficacy.

Biological Activities

-

Anticancer Activity

- Thiazolidine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) .

- A study indicated that thiazolidine derivatives could inhibit tumor angiogenesis and influence cell cycle regulation, leading to reduced tumor growth .

- Antimicrobial Properties

- Anti-inflammatory Effects

- Antidiabetic Potential

The biological activities of thiazolidine derivatives are often attributed to their ability to interact with specific molecular targets:

- Cell Cycle Regulation : Thiazolidines can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, leading to reduced proliferation of cancer cells.

- Apoptosis Induction : Many thiazolidines promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell death .

- Inflammatory Pathway Modulation : These compounds can inhibit the NF-kB pathway, reducing the expression of inflammatory cytokines .

Case Studies

- In Vitro Studies :

- Animal Models :

Data Table: Biological Activities of Thiazolidine Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing thiazolidine derivatives with chlorophenoxy substituents?

Methodological Answer: Synthesis of chlorophenoxy-containing thiazolidine derivatives typically involves nucleophilic substitution and cyclization reactions. For example, chlorophenoxy groups can be introduced via coupling of 3-chlorophenol with alkyl halides or epoxides under basic conditions (e.g., NaHCO₃ or K₂CO₃) . Thiazolidine ring formation may utilize cysteine hydrochloride or cysteamine as sulfur donors, reacting with aldehydes or ketones in aqueous bicarbonate solutions (pH 7.0–7.1) to form the heterocyclic core . For the target compound, a butyl linker can be incorporated by alkylation of the thiazolidine nitrogen with 1-bromo-4-(3-chlorophenoxy)butane, followed by HCl salt formation. Reaction optimization should consider temperature (room temperature to 60°C) and stoichiometry to minimize byproducts .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to verify the thiazolidine ring (characteristic signals at δ ~3.5–4.5 ppm for CH₂-S and CH₂-N groups) and the 3-chlorophenoxy moiety (aromatic protons at δ ~6.8–7.4 ppm). Compare with published spectra of structurally analogous compounds (e.g., triazine-chlorophenoxy derivatives) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm. Mobile phases may include acetonitrile/water gradients with 0.1% trifluoroacetic acid .

- Melting Point Analysis: Compare observed melting points with literature values (if available) to confirm crystallinity and absence of impurities .

Q. What solubility and stability considerations are critical for handling this compound in aqueous solutions?

Methodological Answer:

- Solubility: The hydrochloride salt enhances water solubility. Dissolve in deionized water or PBS (pH 7.4) at concentrations up to 10 mM. For organic solvents, use DMSO or ethanol (test compatibility with downstream assays) .

- Stability: Store lyophilized powder at -20°C in desiccated conditions. Avoid repeated freeze-thaw cycles in solution. Monitor degradation via HPLC over 24–48 hours under experimental conditions (e.g., 37°C in cell culture media) .

Advanced Research Questions

Q. How can researchers evaluate the kinase inhibitory potential of this compound, given its structural similarity to VEGFR-2 inhibitors?

Methodological Answer:

- Enzyme Assays: Use recombinant VEGFR-2 or FGF kinases in ATP-competitive binding assays. Measure IC₅₀ values via fluorescence-based ADP-Glo™ kits. Compare with positive controls (e.g., CP-547632 hydrochloride, a known VEGFR-2 inhibitor with IC₅₀ = 11 nM) .

- Cellular Models: Test anti-angiogenic effects in human umbilical vein endothelial cells (HUVECs). Assess inhibition of VEGF-induced proliferation (MTT assay) and tube formation (Matrigel assay) at concentrations ≤10 µM .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the chlorophenoxy and butyl linker moieties?

Methodological Answer:

- Analog Synthesis: Replace the 3-chlorophenoxy group with 2-chloro- or 4-chlorophenoxy variants to assess electronic effects. Shorten or extend the butyl linker to evaluate steric and hydrophobic contributions .

- Biological Testing: Screen analogs in kinase inhibition and cytotoxicity assays (e.g., against HEK293 or HepG2 cells). Correlate substituent changes with activity shifts. For example, bulkier substituents may reduce solubility but enhance target binding .

Q. What in vivo models are suitable for assessing pharmacokinetics and efficacy of this compound?

Methodological Answer:

- Pharmacokinetics: Administer intravenously (2–5 mg/kg) or orally (10–20 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify compound levels via LC-MS/MS to determine t1/2, Cmax, and bioavailability .

- Efficacy Models: Use xenograft models (e.g., human colorectal cancer in nude mice) to evaluate tumor growth inhibition. Dose orally at 25–50 mg/kg/day for 21 days; monitor tumor volume and angiogenesis biomarkers (e.g., serum VEGF) .

Q. Data Contradictions and Validation

- Synthetic Yield Variability: reports 60–85% yields for chlorophenoxy-triazine derivatives, but thiazolidine synthesis may yield lower outputs due to ring strain. Optimize reaction time and purification (e.g., column chromatography vs. recrystallization) .

- Biological Activity Discrepancies: CP-547632 shows potent VEGFR-2 inhibition, but structural differences (e.g., isothiazole vs. thiazolidine) may alter target affinity. Validate activity through orthogonal assays (e.g., Western blot for phosphorylated VEGFR-2) .

Properties

CAS No. |

38920-91-1 |

|---|---|

Molecular Formula |

C13H19Cl2NOS |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

3-[4-(3-chlorophenoxy)butyl]-1,3-thiazolidine;hydrochloride |

InChI |

InChI=1S/C13H18ClNOS.ClH/c14-12-4-3-5-13(10-12)16-8-2-1-6-15-7-9-17-11-15;/h3-5,10H,1-2,6-9,11H2;1H |

InChI Key |

OEOZLGYSVBVIKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCN1CCCCOC2=CC(=CC=C2)Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.